Sub-Micromolar Binding Affinity for the Rat mGlu2 Receptor Orthosteric Site
The target compound demonstrates a strikingly low affinity for the orthosteric binding site of the rat mGlu2 receptor, with an IC50 of 6,400 nM in a competitive radioligand displacement assay [1]. This is a critical differentiation point, as it stands in stark contrast to potent orthosteric agonists and antagonists, confirming its mechanism as a pure allosteric modulator and establishing its utility as a negative control for receptor binding studies.
| Evidence Dimension | Binding Affinity (IC50) at rat mGlu2 orthosteric site |
|---|---|
| Target Compound Data | IC50 = 6,400 nM (6.4 µM) |
| Comparator Or Baseline | Orthosteric agonist [3H]LY354740 is displaced, with potent antagonists typically showing IC50 < 100 nM in this assay. |
| Quantified Difference | The compound is >60-fold less potent than typical orthosteric antagonists, confirming its non-competitive, allosteric mechanism. |
| Conditions | Displacement of [3H]LY354740 from recombinant rat mGlu2 receptor. Data curated by ChEMBL and F. Hoffmann-La Roche. |
Why This Matters
This data provides quantitative proof that the compound does not interact with the glutamate binding pocket, ensuring researchers can use it to specifically probe allosteric modulation without confounding orthosteric effects, a critical selection criterion for mechanism-of-action studies.
- [1] BindingDB. BDBM50333014: Affinity Data for 8-methyl-4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one (CHEMBL394287) at Metabotropic Glutamate Receptor 2. Data curated by ChEMBL from F. Hoffmann-La Roche. View Source
- [2] BindingDB. BDBM50333014: Ki summary for 8-methyl-4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one (CHEMBL394287). View Source
